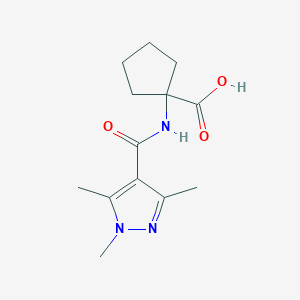

(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chemical Reactivity and Derivative Formation

Research into pyran derivatives, such as (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride, primarily explores their chemical reactivity and potential to form various derivatives. These derivatives find extensive applications in synthesizing complex organic compounds and heterocycles, which are crucial in medicinal chemistry and materials science. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into diverse compounds like 1,6-diazanaphthalene and pyrano[2,3-c]pyrazole, showcasing the versatility of pyran derivatives in organic synthesis (Harb et al., 1989).

Synthesis of Heterocycles

The ability of pyran derivatives to undergo various chemical reactions enables the synthesis of heterocycles, which are foundational structures in numerous drugs and agrochemicals. For example, methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates have been synthesized and reacted with different reagents, leading to the creation of novel carbo- and heterocycles. This underscores the importance of pyran derivatives in developing new chemical entities with potential biological activities (Sheverdov et al., 2013).

Applications in Corrosion Inhibition

Beyond synthetic organic chemistry, pyran derivatives demonstrate practical applications in materials science, such as corrosion inhibition. Certain pyran derivatives, like ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, have shown significant inhibition efficiency against the corrosion of metals in acidic environments. This application is particularly relevant in industrial processes where corrosion resistance is critical, highlighting the multifaceted utility of pyran derivatives in both chemistry and materials engineering (Saranya et al., 2020).

Catalysis and Green Chemistry

Pyran derivatives also play a role in catalysis and green chemistry. For example, microwave-assisted synthesis utilizing functional ionic liquids as soluble supports for synthesizing methyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate showcases the integration of pyran derivatives in environmentally friendly chemical processes. This approach not only enhances reaction efficiency but also aligns with the principles of green chemistry by minimizing waste and reducing the need for toxic solvents (Yi et al., 2005).

Safety And Hazards

properties

IUPAC Name |

methyl (3S,4S)-4-aminooxane-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-7(9)5-4-11-3-2-6(5)8;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWMGVFZENRYGU-IBTYICNHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCC1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1COCC[C@@H]1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide](/img/structure/B3009926.png)

![2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid](/img/structure/B3009929.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B3009931.png)

![Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B3009932.png)

![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B3009936.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3009943.png)

![N-(3,4-dimethoxyphenethyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3009945.png)